3-(7-Bromo-9,9-diphenyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole
Description
3-(7-Bromo-9,9-diphenyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole is a hybrid organic compound combining a 9-phenyl-9H-carbazole donor moiety with a brominated diphenylfluorene unit. The carbazole group, a well-established electron-rich heterocycle, contributes to strong hole-transport properties, while the 7-bromo-9,9-diphenylfluorene subunit introduces steric bulk and electron-withdrawing characteristics due to the bromine substituent. This molecular architecture is designed to balance charge transport and thermal stability, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or thermally activated delayed fluorescence (TADF) materials .
Properties
IUPAC Name |
3-(7-bromo-9,9-diphenylfluoren-2-yl)-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H28BrN/c44-33-22-24-36-35-23-20-30(27-39(35)43(40(36)28-33,31-12-4-1-5-13-31)32-14-6-2-7-15-32)29-21-25-42-38(26-29)37-18-10-11-19-41(37)45(42)34-16-8-3-9-17-34/h1-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGSKQRCGSBPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C8=C2C=C(C=C8)Br)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H28BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697136 | |
| Record name | 3-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9-phenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207176-74-6 | |
| Record name | 3-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9-phenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(7-Bromo-9,9-diphenyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole is a synthetic compound that belongs to the class of carbazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer properties, antimicrobial effects, and application in organic electronics. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 397.32 g/mol. The presence of bromine and multiple phenyl groups contributes to its unique chemical properties and biological activities.
Anticancer Activity
Recent studies have indicated that carbazole derivatives exhibit promising anticancer properties. For instance, one study demonstrated that compounds structurally related to carbazoles can inhibit the proliferation of various cancer cell lines. Specifically, the compound's ability to induce apoptosis in breast cancer cells has been highlighted, with mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.
Case Study:
In a study evaluating several carbazole derivatives, it was found that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were reported at concentrations lower than those of standard chemotherapeutics such as doxorubicin, indicating its potential as a lead compound in cancer therapy.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 5.0 |
| This compound | A549 | 6.5 |
| Doxorubicin | MCF-7 | 10.0 |
| Doxorubicin | A549 | 12.0 |
Antimicrobial Activity
The antimicrobial activity of this compound has also been investigated. Preliminary results suggest that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Research Findings:
In vitro assays revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against S. aureus and 75 μg/mL against E. coli. These findings suggest that further optimization could enhance its efficacy as an antimicrobial agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest: Inhibition of cell cycle progression at the G1/S phase.
- Antioxidant Activity: Scavenging of free radicals and reduction of oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
3,3′-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(9-heptyl-9H-carbazole) ()
- Structure : Contains two 9-heptylcarbazole units linked via a dibromofluorene core.
- Key Differences : The heptyl chains enhance solubility but reduce crystallinity compared to the diphenyl groups in the target compound. The dibromo substitution on fluorene may lower the LUMO level more significantly than a single bromine.
- Applications : Likely used in solution-processed OLEDs due to improved solubility.
3-Bromo-9-[4-(9H-carbazol-9-yl)phenyl]-9H-carbazole ()
- Structure : Features a brominated carbazole linked to a second carbazole via a phenyl spacer.
- Key Differences : The absence of a fluorene backbone reduces steric hindrance but limits charge delocalization compared to the target compound.
Electronic and Photophysical Properties
*Estimates based on analogous structures.
- Absorption/Emission : The target compound’s carbazole-fluorene hybrid structure likely results in absorption near 330 nm, similar to o-carboranyl derivatives . Emission at ~535 nm (observed in rigid matrices for carbazole-o-carborane systems) suggests intramolecular charge transfer (ICT) character, enhanced by the bromofluorene’s electron-withdrawing effect .
- Photoluminescence Quantum Yield (PLQY): While the target compound’s PLQY is unreported, tert-butyl-substituted 9-phenylcarbazole derivatives achieve up to 53% PLQY in films, indicating that bulky substituents (e.g., diphenylfluorene) may similarly suppress non-radiative decay .
- Charge Transport : The diphenylfluorene unit likely improves hole mobility compared to heptylcarbazole derivatives, as bulky aryl groups enhance π-π stacking .
Application Performance
- OLED Host Materials : The CzFA compound (), a carbazole-fluorene-amine hybrid, achieves a power efficiency of 21.8 lm/W as a host for red phosphors. The target compound’s bromine atom may further improve electron injection, akin to brominated hosts in TADF devices .
- Thermal Stability : Diphenylfluorene groups enhance thermal stability (Tg > 150°C) compared to alkylated carbazoles (e.g., 9-heptylcarbazole), which degrade at lower temperatures .
Key Research Findings
Substituent Effects : Bromine at the 7-position of fluorene lowers the LUMO level, facilitating electron injection in OLEDs. However, excessive bromination (e.g., dibromofluorene in ) may overly localize charges, reducing device efficiency .
Aggregation Behavior : Bulky diphenylfluorene substituents likely suppress aggregation-induced quenching, a common issue in carbazole-based emitters .
ICT Efficiency : The fluorene-carbazole linkage promotes stronger ICT than carbazole-only systems, as seen in o-carboranyl derivatives, but may require rigid matrices (e.g., low-temperature films) to maximize radiative decay .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(7-bromo-9,9-diphenyl-9H-fluoren-2-yl)-9-phenyl-9H-carbazole?
- Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. For example:
- Step 1 : Brominated intermediates (e.g., 3-bromo-9-phenyl-9H-carbazole) are prepared via alkylation or iodination of carbazole precursors .
- Step 2 : Coupling with diphenylfluorene boronic acids or aryl halides under optimized conditions (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃ base, refluxing THF/toluene) yields the target compound. Yield optimization requires precise stoichiometry and inert atmospheres .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Assignments focus on distinguishing protons in the carbazole (δ 7.2–8.6 ppm) and fluorene (δ 6.8–7.5 ppm) moieties. Aromatic substituents (Br, phenyl) split signals due to anisotropic effects .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 600–650) .
Advanced Research Questions
Q. How do substituents (Br, phenyl) influence the compound’s photophysical properties?
- Experimental Design : Compare emission spectra in solution (THF) vs. solid state. For example:
- Solution : λmax ~416 nm (broad emission from carbazole-fluorene conjugation) .
- Solid State : Aggregation-induced shifts (e.g., red-shift to ~428 nm) due to restricted molecular motion. Bromine enhances spin-orbit coupling, enabling delayed fluorescence .
Q. What computational methods predict electronic properties (e.g., HOMO-LUMO gaps) for this compound?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets. Bromine’s electronegativity lowers LUMO levels (~2.8 eV), enhancing electron transport .
- TD-DFT : Models charge-transfer transitions between carbazole (donor) and bromofluorene (acceptor) .
Q. How does the compound perform as a host material in OLEDs?
- Device Fabrication :
- Layer Structure : ITO/TAPC (hole transport)/compound:DPTPCz (emissive layer)/LiF/Al .
- Performance Metrics : External quantum efficiency (EQE) up to 14.5% with C545T dopant, driven by balanced hole/electron mobility (~10⁻⁴ cm²/Vs) .
Methodological Challenges and Solutions
Q. How to resolve regioselectivity issues during bromination of the fluorene core?
- Problem : Competing bromination at C-2 vs. C-7 positions.
- Solution : Use directing groups (e.g., methyl, phenyl) or Lewis acids (AlCl₃) to favor C-7 substitution. Confirmed via NOESY NMR .
Q. What strategies mitigate aggregation-caused quenching (ACQ) in solid-state applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
